2,6-Dichlorodibenzofuran
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Overview
Description
2,6-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or more hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms. These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichlorodibenzofuran typically involves the chlorination of dibenzofuran. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzofuran under controlled conditions to ensure the selective substitution at the 2 and 6 positions. This process may involve multiple steps, including purification and separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated dibenzofuran derivatives.
Reduction: Reduction reactions can remove chlorine atoms, potentially reverting the compound to dibenzofuran.
Substitution: Halogen exchange reactions can replace chlorine atoms with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated dibenzofuran derivatives, while reduction can yield dibenzofuran .
Scientific Research Applications
2,6-Dichlorodibenzofuran has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated dibenzofurans in various chemical reactions.
Mechanism of Action
2,6-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This receptor, when activated, can influence the expression of various genes involved in xenobiotic metabolism. The binding of this compound to AhR leads to the activation of transcription in the xenobiotic response element (XRE) promoter region, which can result in toxicological effects .
Comparison with Similar Compounds
- 2,3,7,8-Tetrachlorodibenzofuran
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
Comparison: 2,6-Dichlorodibenzofuran is unique in its specific substitution pattern, which influences its chemical reactivity and toxicological properties. Compared to other chlorinated dibenzofurans, it may exhibit different environmental persistence and degradation pathways .
Properties
CAS No. |
60390-27-4 |
---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
2,6-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
InChI Key |
XVLCNKFGFHUQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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